4-Methylpent-3-enenitrile
Overview
Description
4-Methylpent-3-enenitrile is a chemical compound with the molecular formula C6H9N . It has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da . It is also known by other names such as 3-Pentenenitrile, 4-methyl- .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C6H9N . The structure is generated from information available in databases .Physical and Chemical Properties Analysis
This compound has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Photorearrangement Studies
4-Methylpent-3-enenitrile has been explored in photorearrangement studies. For instance, Kumagai et al. (1989) investigated the photorearrangement of 2-aryl-4-methylpent-2-enenitriles to arylcyclopropanes, focusing on the substituent effect and the efficiency of 1,2-hydrogen migration. This process showed independence from electronic effects of the substituent, correlating instead with the singlet energy of the excited molecule (Kumagai, Segawa, Miyashi, & Mukai, 1989).
Catalytic and Chemical Transformations
Mal’kina et al. (2006) discussed the transformation of 4-hydroxy-4-methylpent-2-ynenitrile in various environments, leading to multiple products such as (Z)-2-(1-hydroxy-1-methyl)but-2-enedinitrile and 5-amino-2,2-dimethyl-3(2H)-furanone. These transformations were influenced by factors like the presence of KCN and reaction environment (Mal’kina et al., 2006).
Acid-Base Properties and Catalytic Behavior
Cutrufello et al. (2002) investigated the acid-base properties of oxide systems, particularly in the context of 4-methylpentan-2-ol conversion to 4-methylpent-1-ene. This study highlighted the role of calorimetric and catalytic methods in understanding the chemical behaviors and interactions in these systems (Cutrufello et al., 2002).
Biotransformations and Enantioselectivity
Gao et al. (2006) examined the biotransformations of 3-arylpent-4-enenitriles, noting an unusual beta-vinyl effect on the biocatalytic efficiency and enantioselectivity of amidase. The study demonstrated the potential for efficient synthesis of enantiopure compounds, contributing to our understanding of asymmetric synthesis (Gao, Wang, Zheng, & Wang, 2006).
Chemical Synthesis and Precursor Role
Zhang et al. (2013) explored the role of 5-hydroxypent-2-enenitriles, closely related to this compound, as precursors for various synthetic and biologically relevant compounds. This research opened avenues for creating diverse chemical structures through different reaction pathways (Zhang, Jia, Liu, Guo, Song, & Fan, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-methylpent-3-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNYRHVOPYCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348560 | |
Record name | 4-methylpent-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-23-6 | |
Record name | 4-methylpent-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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